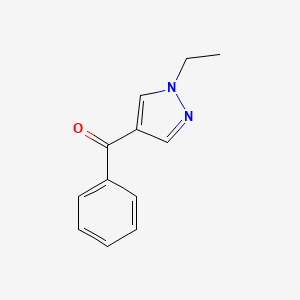

4-Benzoyl-1-ethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-ethylpyrazol-4-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-9-11(8-13-14)12(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROYGNCYHKOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzoyl 1 Ethyl 1h Pyrazole and Analogues

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole heterocycle is the foundational step in synthesizing compounds like 4-Benzoyl-1-ethyl-1H-pyrazole. Various robust methods have been established, ranging from classical cyclocondensations to modern catalytic approaches.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

The most traditional and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound. nih.govmdpi.commdpi.com This approach is valued for its simplicity and the ready availability of starting materials. mdpi.com The reaction involves a bidentate nucleophile, typically a substituted hydrazine like ethylhydrazine (B1196685) for the target molecule, and a 1,3-dielectrophile such as a 1,3-diketone, α,β-unsaturated ketone, or their synthetic equivalents. nih.govmdpi.com

The reaction between a 1,3-diketone and a substituted hydrazine, first reported by Knorr in 1883, can potentially lead to two regioisomeric pyrazoles. nih.govmdpi.com The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the hydrazine and the diketone, as well as the reaction conditions, such as the solvent and catalyst used. nih.gov For instance, the condensation of an asymmetrical 1,3-diketone with ethylhydrazine could yield both the 1-ethyl-3,5-disubstituted pyrazole and the 1-ethyl-3,5-disubstituted pyrazole isomers.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Difunctional System | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Acetylacetone | Ethanol (B145695), Acetic Acid | 4-formyl-1-phenylpyrazoles (after Vilsmeier-Haack) | mdpi.com |

| Hydrazine Hydrate | Ethyl Acetoacetate | Piperidine, Water, RT | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |

| Methylhydrazine | Acetylenic Acids, Aryl Iodides | Palladium catalyst | 1,3,5-substituted pyrazoles | nih.gov |

Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials. mdpi.combeilstein-journals.org These one-pot reactions involve the combination of three or more reactants to form a complex product in a single synthetic operation, thereby reducing the number of purification steps and saving time and resources. beilstein-journals.orgnih.gov

Several MCR strategies have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org A common approach involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Four-component reactions, often involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, are also widely used to synthesize fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.comnih.gov

Table 2: Multicomponent Reaction Strategies for Pyrazole Synthesis

| Components | Catalyst/Solvent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Mild and highly efficient catalyst | beilstein-journals.org |

| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP (reusable solvent) | Pyrazole-linked thiazoles | Green, room temperature, high atom economy | acs.org |

| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate, Water | 1-H-pyrazole derivatives | Environmentally friendly, simple procedure | longdom.org |

Transition Metal-Catalyzed Approaches for Pyrazole Ring Formation

Transition metal catalysis offers sophisticated and often highly regioselective pathways to pyrazole rings and their functionalization. rsc.org These methods can involve the formation of the heterocyclic ring itself or the direct functionalization of a pre-formed pyrazole through C-H activation. rsc.orgresearchgate.net

One notable approach is the [2+2+1] multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. This method proceeds through the formation of a diazatitanacyclohexadiene intermediate, which, upon oxidation-induced N-N bond coupling, yields highly substituted pyrazoles. nih.gov Palladium-catalyzed reactions are also prominent, enabling cross-coupling reactions that are crucial for building complex pyrazole-containing molecules. nih.gov While often used for post-functionalization, palladium catalysts can also be employed in one-pot sequences that culminate in pyrazole ring formation. nih.gov Rhodium(II) catalysts have been shown to facilitate the ring expansion of pyrazoles with diazocarbonyl compounds, providing a novel route to 1,2-dihydropyrimidines, demonstrating the versatility of metal-catalyzed transformations of the pyrazole core. acs.org

Green Chemistry and Sustainable Synthesis Techniques for Pyrazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. researchgate.netbenthamdirect.com Key techniques include the use of microwave irradiation, ultrasound, and mechanochemistry, which often lead to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique for synthesizing pyrazoles. rsc.org The selective and rapid heating of polar reagents and solvents can dramatically accelerate reaction rates, often allowing for solvent-free conditions. tandfonline.com For example, the microwave-assisted, one-pot synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones and α,β-unsaturated carbonyl compounds has been achieved under solvent-free conditions. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov The acoustic cavitation generated by ultrasound can enhance mass transfer and create localized high-temperature and high-pressure zones, facilitating reactions at lower bulk temperatures. This has been successfully applied to the four-component synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium. mdpi.comnih.gov

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding or milling) in the absence of bulk solvents, represents a highly sustainable approach. researchgate.net This technique minimizes waste and can enable reactions between solid-state reactants, offering a distinct advantage in green synthesis. tandfonline.com

Regioselective Introduction of the Benzoyl Moiety at Position 4

Once the 1-ethyl-1H-pyrazole core is formed, the next critical step is the regioselective introduction of the benzoyl group at the C4 position. The C4 position of the pyrazole ring is nucleophilic and supports electrophilic aromatic substitution, but direct Friedel-Crafts acylation can sometimes lead to mixtures of products or require harsh conditions. researchgate.net Therefore, strategies involving the functionalization of a pre-existing pyrazole precursor are often preferred for achieving high regioselectivity.

Synthetic Routes via Precursor Functionalization

Functionalizing a pyrazole ring that already contains a directing group or a handle for subsequent elaboration is a powerful strategy for controlling regiochemistry.

One efficient method for preparing 4-acylpyrazoles involves a copper-catalyzed one-pot cascade reaction of saturated ketones with hydrazones. nih.gov This process is notable for featuring multiple C(sp³)-H bond functionalizations and a C-C bond cleavage and reorganization. nih.gov In this scenario, a saturated ketone is first dehydrogenated in situ to an enone, which then undergoes a [2+3] cyclization with a hydrazone. A subsequent aromatization-driven C-C bond cleavage and reorganization installs the acyl group at the C4 position, offering a direct route from simple starting materials. nih.govresearchgate.net

Another well-established route is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of the pyrazole ring. mdpi.com For example, hydrazones derived from acetophenones can undergo cyclization and formylation in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 4-formylpyrazoles. mdpi.com This 4-formyl group serves as a versatile synthetic handle that can be further transformed into the desired benzoyl group through reactions such as oxidation to a carboxylic acid followed by Friedel-Crafts reaction with benzene, or via addition of a phenyl Grignard reagent followed by oxidation.

Furthermore, pyrazole-3-carboxylic acids or their corresponding acid chlorides are valuable precursors. tubitak.gov.trscispace.comresearchgate.net For instance, the synthesis of various 4-benzoyl-1,5-diphenyl-1H-pyrazole derivatives has been reported starting from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride. tubitak.gov.trscispace.com Although the substitution pattern is different from the target molecule, the principle of using a pre-functionalized pyrazole core is directly applicable. A synthetic sequence could thus envision the construction of a 1-ethyl-1H-pyrazole-4-carboxylic acid, which could then be converted to the target 4-benzoyl derivative.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylhydrazine |

| 1,3-diketone |

| α,β-unsaturated ketone |

| 1-ethyl-3,5-disubstituted pyrazole |

| Phenylhydrazine |

| Acetylacetone |

| 4-formyl-1-phenylpyrazoles |

| Hydrazine Hydrate |

| Ethyl Acetoacetate |

| Pyrano[2,3-c]pyrazole |

| Piperidine |

| Methylhydrazine |

| Acetylenic Acids |

| Aryl Iodides |

| 2-Hydrazinylpyridine |

| Acetophenones |

| 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes |

| Aldehyde |

| β-ketoester |

| Malononitrile |

| Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) |

| Aryl glyoxal |

| Aryl thioamide |

| Pyrazolones |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| Enaminones |

| Benzaldehyde |

| Ammonium acetate |

| Alkyne |

| Nitrile |

| Titanium imido complexes |

| Diazatitanacyclohexadiene |

| Diazocarbonyl compounds |

| 1,2-Dihydropyrimidines |

| Tosylhydrazones |

| Saturated ketones |

| Hydrazones |

| Enone |

| Phosphorus oxychloride (POCl₃) |

| Dimethylformamide (DMF) |

| 4-formylpyrazoles |

| Pyrazole-3-carboxylic acid |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride |

N1-Alkylation Strategies for Ethyl Group Incorporation

Securing the ethyl group at the N1 position of the pyrazole nucleus is another critical step. This can be achieved either by direct alkylation of a pre-existing 4-benzoyl-1H-pyrazole or by utilizing a 1-ethyl-1H-pyrazole precursor for subsequent acylation.

The direct N-alkylation of a pyrazole ring is a common and often straightforward method for introducing substituents at the nitrogen atoms. For a monosubstituted pyrazole like 4-benzoyl-1H-pyrazole, alkylation can theoretically occur at either the N1 or N2 position, leading to a mixture of isomers. However, the steric hindrance from the adjacent C5 substituent and the electronic nature of the C4-benzoyl group can influence the regioselectivity of the reaction.

Various alkylating agents can be employed for this purpose. Triethyl phosphate (B84403) has been reported as an effective ethylating agent for pyrazole and related azoles, leading to N-ethyl derivatives in good yields. researchgate.net More conventional methods involve the use of ethyl halides, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, typically a carbonate like K₂CO₃ or a hydride like NaH, deprotonates the pyrazole nitrogen, generating a pyrazolate anion that then acts as a nucleophile, attacking the ethylating agent. The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Table 2: Examples of N-Alkylation Agents for Heterocycles

| Alkylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Triethyl phosphate | None | Not specified | 45-90% | researchgate.net |

| Ethyl Halide (e.g., bromoethane) | K₂CO₃ / NaH | DMF / Acetonitrile | Good | google.comrsc.org |

| Chloroethylamine hydrochloride | Not specified | Ethanol | Not specified | google.com |

An alternative and often more regioselective strategy involves starting with a pre-synthesized N1-ethylated pyrazole. The synthesis begins with the preparation of 1-ethyl-1H-pyrazole, which can be synthesized from the reaction of pyrazole with an ethylating agent. This precursor is then subjected to acylation at the C4 position.

One method involves protecting the pyrazole NH-fragment before manipulation. For example, ethyl vinyl ether can be used as a protecting group for the pyrazole nitrogen, allowing for other transformations to be carried out. clockss.org A more direct route is the cyclocondensation reaction between a suitable hydrazine derivative and a 1,3-dicarbonyl compound. For instance, reacting ethylhydrazine with a functionalized 1,3-diketone can lead to the formation of the 1-ethylpyrazole (B1297502) ring system. nih.gov

Once 1-ethyl-1H-pyrazole is obtained, it can be acylated with benzoyl chloride under Friedel-Crafts conditions as described in section 2.2.2. This approach avoids the issue of isomeric mixtures that can arise from the direct alkylation of 4-benzoyl-1H-pyrazole, as the N1 position is already occupied, directing the acylation predominantly to the C4 position.

Purification and Isolation Techniques for this compound

The final stage in any synthetic sequence is the purification and isolation of the target compound in a high state of purity. For this compound, a crystalline solid at room temperature, several standard laboratory techniques are applicable.

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. For pyrazole derivatives, alcohols like methanol (B129727) or ethanol are often effective. semanticscholar.org Sometimes a solvent-antisolvent system is required for optimal crystallization.

Column Chromatography is a versatile technique used to separate the desired product from unreacted starting materials, catalysts, and byproducts. Silica gel is the most common stationary phase for pyrazole derivatives. clockss.org A gradient of non-polar to polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is typically used as the mobile phase. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. The separation can be monitored by Thin Layer Chromatography (TLC). tubitak.gov.tr

Acid Addition Salt Formation can be an effective purification method, particularly if the pyrazole derivative has basic nitrogen atoms that can be protonated. google.com The crude product can be dissolved in a suitable solvent and treated with an inorganic or organic acid. The resulting salt often has different solubility properties from the impurities and may precipitate out of the solution in a pure form. The pure pyrazole can then be regenerated by neutralization with a base.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry, with melting point determination serving as a simple indicator of purity. tubitak.gov.trscispace.com

Reactivity and Functionalization of 4 Benzoyl 1 Ethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring at Position 4

In unsubstituted pyrazoles, electrophilic aromatic substitution (SEAr) characteristically occurs at the C4 position. quora.com This preference is attributed to the electronic distribution within the five-membered ring, where the C4 carbon possesses the highest electron density, making it the most nucleophilic site. quora.com

However, in 4-Benzoyl-1-ethyl-1H-pyrazole, the C4 position is already occupied by the benzoyl group, precluding direct electrophilic substitution at this site. Furthermore, the benzoyl substituent is a potent electron-withdrawing group (EWG) due to the mesomeric and inductive effects of the carbonyl moiety. The presence of an EWG significantly deactivates the pyrazole ring towards further electrophilic attack, rendering it much less reactive than unsubstituted pyrazole. nih.govresearchgate.net

While the pyrazole ring itself is deactivated, electrophilic substitution can be directed towards the phenyl ring of the C4-benzoyl group. The pyrazole ring, acting as a deactivating substituent, and the carbonyl group, a known meta-director, would steer incoming electrophiles to the meta-positions (C3' and C5') of the phenyl ring. Standard electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comleah4sci.com The general mechanism involves the generation of a strong electrophile, which is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.comkhanacademy.org

Table 1: Predicted Electrophilic Aromatic Substitution on the Benzoyl Ring This table is predictive, based on general principles of electrophilic aromatic substitution.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-4-(3-nitrobenzoyl)-1H-pyrazole |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromobenzoyl)-1-ethyl-1H-pyrazole |

| Acylation (Friedel-Crafts) | CH₃COCl, AlCl₃ | 1-Ethyl-4-(3-acetylbenzoyl)-1H-pyrazole |

Nucleophilic Additions and Substitutions at Positions 3 and 5

The electronic nature of the pyrazole ring features electron-deficient carbons at the C3 and C5 positions, making them susceptible to nucleophilic attack. nih.gov This electrophilicity is further enhanced by the strong electron-withdrawing benzoyl group at C4. Consequently, this compound is a candidate for nucleophilic addition or substitution reactions at these sites.

While examples of direct nucleophilic substitution (SNAr) on pyrazoles are less common than on other heteroaromatics like pyridine, they can occur under specific conditions, particularly with strong nucleophiles. The reaction would involve the attack of a nucleophile at C3 or C5, forming a transient, negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group if one is present. In the absence of a suitable leaving group, addition reactions may occur, potentially leading to ring-opening under forcing conditions, especially with deprotonation at C3. nih.gov

Modifications of the Benzoyl Carbonyl Group

The carbonyl group (C=O) of the benzoyl substituent is a highly reactive site for nucleophilic addition. libretexts.orgyoutube.com This functionality allows for a wide range of chemical transformations to modify the structure and properties of the parent molecule.

One of the most fundamental reactions is the reduction of the ketone to a secondary alcohol. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which transforms the benzoyl group into a (phenyl)(1-ethyl-1H-pyrazol-4-yl)methanol moiety. tib.eu

The carbonyl carbon is also electrophilic and reacts with nitrogen-based nucleophiles to form imine derivatives. youtube.com For instance, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) produces the corresponding hydrazone. khanacademy.orgnih.gov These reactions are often catalyzed by a small amount of acid. nih.gov The formation of hydrazones from pyrazole aldehydes is a well-documented synthetic route. mdpi.comepa.gov

Table 2: Representative Reactions of the Benzoyl Carbonyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Product Name Example |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄, followed by H₂O | Secondary Alcohol | (1-Ethyl-1H-pyrazol-4-yl)(phenyl)methanol |

| Oxime Formation | Hydroxylamine (NH₂OH), mild acid | Oxime | (1-Ethyl-1H-pyrazol-4-yl)(phenyl)methanone oxime |

| Hydrazone Formation | Hydrazine (N₂H₄), mild acid | Hydrazone | (1-Ethyl-1H-pyrazol-4-yl)(phenyl)methanone hydrazone |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene | 1-Ethyl-4-(1-phenylethenyl)-1H-pyrazole |

Derivatization at C3 and C5 Positions of the Pyrazole Ring

Beyond the nucleophilic attacks discussed in section 3.2, the C3 and C5 positions can be functionalized through other synthetic strategies, most notably via organometallic intermediates. Deprotonation (metalation) using a strong base is a common method for introducing a variety of substituents onto the pyrazole ring.

The proton at the C5 position of the pyrazole ring is generally the most acidic and can be selectively removed by a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This generates a pyrazol-5-yl lithium species, which is a potent nucleophile. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups at the C5 position.

Table 3: Potential Derivatization at C5 via Lithiation This table illustrates a general synthetic strategy for pyrazole functionalization.

| Electrophile | Reagent(s) | Functional Group Introduced at C5 | Potential Product Name |

|---|---|---|---|

| Carbon Dioxide | 1. n-BuLi; 2. CO₂; 3. H₃O⁺ | Carboxylic Acid | This compound-5-carboxylic acid |

| Aldehyde (e.g., Benzaldehyde) | 1. n-BuLi; 2. PhCHO; 3. H₃O⁺ | Secondary Alcohol | 4-Benzoyl-1-ethyl-5-(hydroxy(phenyl)methyl)-1H-pyrazole |

| Iodine | 1. n-BuLi; 2. I₂ | Iodide | 4-Benzoyl-1-ethyl-5-iodo-1H-pyrazole |

| Chlorotrimethylsilane | 1. n-BuLi; 2. Me₃SiCl | Trimethylsilyl | 4-Benzoyl-1-ethyl-5-(trimethylsilyl)-1H-pyrazole |

Transformations Involving the N1-Ethyl Group

The N1-ethyl group is generally a stable substituent and is not reactive under most common laboratory conditions. Transformations involving this group typically require harsh chemical reagents or specific enzymatic catalysis.

The primary reaction involving this group would be N-dealkylation, the cleavage of the nitrogen-carbon bond to yield the N-unsubstituted pyrazole. Chemical N-dealkylation of simple N-alkyl groups is often challenging. While methods exist for the cleavage of N-benzyl groups, which are more labile, removing an N-ethyl group requires more forcing conditions that may not be compatible with other functional groups in the molecule. researchgate.net

In biological systems, however, N-dealkylation is a common metabolic pathway. Enzymes, particularly from the cytochrome P450 (CYP450) family, are known to catalyze the oxidative dealkylation of N-alkylamines. mdpi.com This process involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously decomposes to the dealkylated amine (the N-unsubstituted pyrazole in this case) and acetaldehyde. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Benzoyl 1 Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR data, which are crucial for the definitive assignment of the chemical structure of 4-Benzoyl-1-ethyl-1H-pyrazole, are not available in published scientific literature. Characterization of related pyrazole (B372694) derivatives is documented, but these findings cannot be directly extrapolated to the title compound. For instance, studies on various N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides provide comprehensive NMR assignments for their respective structures, but not for the specific ethyl and benzoyl substituted pyrazole requested. tubitak.gov.trmjcce.org.mk

Table 1: Hypothetical ¹H NMR Data for this compound No experimental data is available.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | - | - | Pyrazole-H |

| Data not available | - | - | Pyrazole-H |

| Data not available | - | - | Benzoyl-H (aromatic) |

| Data not available | - | - | N-CH₂ (ethyl) |

Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data is available.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O (benzoyl) |

| Data not available | Pyrazole-C |

| Data not available | Pyrazole-C |

| Data not available | Pyrazole-C |

| Data not available | Benzoyl-C (aromatic) |

| Data not available | N-CH₂ (ethyl) |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Published experimental IR and Raman spectra for this compound could not be found. These analytical techniques are essential for identifying the characteristic vibrational frequencies of the functional groups within the molecule, such as the carbonyl (C=O) group of the benzoyl moiety and the vibrations of the pyrazole ring. While IR data for numerous other pyrazole derivatives exist, showing characteristic peaks for C=O, C=N, and aromatic C-H stretches, specific data for the title compound is absent. tubitak.gov.trscispace.comresearchgate.netdergipark.org.tr

Table 3: Expected IR Absorption Bands for this compound Based on typical values for related structures; no experimental data is available.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1650-1630 | C=O Stretch | Benzoyl Ketone |

| ~1600-1450 | C=C and C=N Stretches | Pyrazole and Phenyl Rings |

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl/Pyrazole) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

There is no specific published mass spectrometry data for this compound. This analysis would confirm the molecular weight of the compound and provide insight into its fragmentation pattern under ionization, which is key to confirming its structure. Mass spectra of related compounds, such as derivatives of 4-benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid, have been documented, but this information is not directly applicable. tubitak.gov.tr

Table 4: Predicted Mass Spectrometry Data for this compound No experimental data is available.

| m/z Value | Interpretation |

|---|---|

| 214.26 (Calculated) | [M]⁺ (Molecular Ion) |

X-ray Diffraction Studies for Solid-State Molecular Geometry

Table 5: Key Molecular Geometry Parameters for this compound No experimental data is available from X-ray diffraction.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Torsional Angles (°) | Data not available |

| Crystal System | Data not available |

Potential Applications

In Medicinal Chemistry

Pyrazole (B372694) derivatives are a well-established class of pharmacologically active compounds. researchgate.netbohrium.comresearchgate.net The presence of the benzoyl group in this compound could lead to interactions with biological targets, making it a candidate for screening in various biological assays. Benzoyl-substituted pyrazoles have been investigated for a range of activities, including anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgontosight.ai The specific substitution pattern of this compound may confer unique biological activities, warranting its evaluation in drug discovery programs. For instance, pyrazole-based compounds have shown promise as inhibitors of various enzymes and receptors implicated in disease. bohrium.commdpi.com

In Materials Science

The photophysical properties of pyrazole derivatives make them interesting candidates for applications in materials science. mdpi.com The combination of the pyrazole and benzoyl chromophores in this compound could result in interesting fluorescence or phosphorescence properties. Such compounds could potentially be used as organic light-emitting diode (OLED) materials, fluorescent probes, or components in other optical or electronic devices. The ability to tune the electronic properties through further functionalization of the pyrazole or benzoyl rings offers a pathway to designing materials with specific desired characteristics.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Benzoyl 1 Ethyl 1h Pyrazole Derivatives

Impact of N1-Substitution (Ethyl Group) on Pyrazole (B372694) Scaffold Activity

The substitution at the N1 position of the pyrazole ring is a critical determinant of biological activity. In the case of 4-benzoyl-1-ethyl-1H-pyrazole, the ethyl group at the N1 position plays a significant role in defining the molecule's interaction with its biological targets. The alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two isomers, with the ratio depending on the substituent's nature and the solvent used. nih.gov The presence of a substituent at N1, such as the ethyl group, removes the possibility of tautomerism that exists in N-unsubstituted pyrazoles, leading to a fixed orientation of the molecule. nih.gov This conformational rigidity can be advantageous for specific and high-affinity binding to a target protein.

The size and lipophilicity of the N1-substituent are key factors. An ethyl group provides a balance of lipophilicity, which can influence cell permeability and oral bioavailability, without introducing excessive steric hindrance that might prevent the molecule from fitting into a binding pocket. In the broader context of pyrazole-containing pharmaceuticals, the N1-substituent is often a key anchor point within the active site of an enzyme or receptor. nih.gov For instance, SAR studies on various pyrazole derivatives have shown that modifying the N1-substituent from a simple alkyl group to a more complex moiety can drastically alter the compound's activity and selectivity profile. The ethyl group in this compound serves as a foundational element upon which further structural modifications can be explored to enhance therapeutic potential.

Role of the 4-Benzoyl Moiety in Ligand-Target Interactions

The 4-benzoyl group is a prominent feature of the scaffold and is instrumental in establishing key interactions with biological targets. This moiety consists of a carbonyl group linked to a phenyl ring, offering multiple points for potential interactions, including hydrogen bonding and π-π stacking. The carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues like tyrosine in the active site of target proteins. rhhz.net The phenyl ring of the benzoyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within a binding pocket.

Substituent Effects on the Pyrazole Ring (C3 and C5 Positions)

Substitutions at the C3 and C5 positions of the this compound core are pivotal for fine-tuning biological activity and selectivity. These positions offer opportunities to introduce a variety of functional groups that can modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule.

General SAR principles for pyrazole derivatives suggest that:

Small alkyl or substituted phenyl groups at the C5 position are often necessary for activity. researchgate.net

The C3 position can tolerate various substituents, and modifications here can significantly impact potency. For instance, in a series of substituted pyrazole amides, changing the substituent at the C3 position from an ethyl to a t-butyl group influenced insecticidal activity. rhhz.net

The interplay between substituents at C3, C5, and the 4-benzoyl group is complex. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyrazole ring, affecting its reactivity and the strength of its interactions with target molecules. For example, the presence of a methoxy (B1213986) group on a phenyl ring attached to the pyrazole core has been shown to enhance inhibitory action against certain enzymes. hilarispublisher.com Steric factors are also critical; bulky substituents at C3 or C5 can either enhance binding by occupying a specific pocket or reduce activity by causing steric clashes.

Table 1: Impact of C3/C5 Substitution on Pyrazole Activity (Illustrative)

| Position | Substituent Type | General Effect on Activity | Reference Example |

|---|---|---|---|

| C3 | Small Alkyl (e.g., Methyl) | Often favorable for activity | Pyrazole Amide Derivatives rhhz.net |

| C3 | Bulky Alkyl (e.g., t-Butyl) | Can increase or decrease activity depending on target | Pyrazole Amide Derivatives rhhz.net |

| C5 | Phenyl/Substituted Phenyl | Generally required for good activity | 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid nih.gov |

Rational Design of this compound Analogues

The rational design of analogues based on the this compound scaffold is a key strategy in drug discovery to develop compounds with improved potency, selectivity, and drug-like properties. hilarispublisher.com This approach leverages an understanding of the SAR to make targeted modifications to the lead structure. The pyrazole ring is considered a "privileged structure," meaning it can serve as a versatile framework for developing ligands for multiple receptor types. nih.gov

Design strategies often involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to improve properties like metabolic stability or solubility. For example, the phenyl ring of the benzoyl group could be replaced with other aromatic or heteroaromatic rings.

Structure-Guided Optimization: Utilizing structural information from X-ray crystallography or NMR of the ligand-target complex to design new analogues that make more optimal interactions with the binding site. rhhz.net

Introduction of Hydrophilic Groups: To overcome poor aqueous solubility, which can be a challenge for pyrazole derivatives, polar or ionizable groups can be strategically introduced to the structure without compromising biological activity. nih.gov

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, which can increase affinity and reduce off-target effects.

By systematically exploring the chemical space around the C3 and C5 positions, as well as modifications to the N1-ethyl and 4-benzoyl groups, medicinal chemists can rationally design novel analogues with enhanced therapeutic profiles.

Computational Approaches in SAR: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Simulations

Computational methods are indispensable tools in modern drug design and play a crucial role in understanding the SAR of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. biointerfaceresearch.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be developed. researchgate.net For pyrazole derivatives, QSAR models have been successfully used to predict their antiproliferative activity. researchgate.net These models help in identifying the key structural features that are most influential for activity and can be used to predict the potency of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. biointerfaceresearch.comresearchgate.net The correlation coefficients from these models provide a measure of their predictive power. researchgate.net

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. rhhz.net This technique provides valuable insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For pyrazole derivatives, docking studies have been employed to elucidate binding modes with various targets, including enzymes and receptors. rhhz.netnih.govasianpubs.org For instance, docking can reveal how the 4-benzoyl group fits into a hydrophobic pocket and how the pyrazole nitrogen atoms might interact with key amino acid residues. rhhz.net These simulations guide the rational design of new analogues by suggesting modifications that could enhance binding affinity and selectivity.

Table 2: Computational Tools in the Study of Pyrazole Derivatives

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| QSAR | Predict biological activity from chemical structure | Identifies key molecular descriptors correlated with activity; predicts potency of new analogues. biointerfaceresearch.comresearchgate.net |

Together, QSAR and molecular docking provide a powerful computational framework to complement experimental SAR studies, accelerating the optimization of lead compounds based on the this compound scaffold.

Emerging Research Directions and Future Prospects

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is increasingly adopting advanced methodologies to overcome the limitations of traditional batch processing, focusing on efficiency, safety, and sustainability. The synthesis of pyrazole (B372694) derivatives, including 4-Benzoyl-1-ethyl-1H-pyrazole, stands to benefit significantly from these innovations.

Flow Chemistry: This technique, involving the continuous pumping of reagents through reactors, offers superior control over reaction parameters like temperature, pressure, and mixing. nih.gov For pyrazole synthesis, which can involve hazardous reagents or exothermic reactions, flow chemistry provides enhanced safety and scalability. mdpi.comgalchimia.com It enables faster reaction optimization and can facilitate multi-step syntheses in a "telescoped" or assembly-line fashion, reducing the need for intermediate purification. nih.govrsc.org The application of flow chemistry to the synthesis of this compound could streamline its production, improve yields, and allow for the efficient generation of a library of analogues for screening purposes. galchimia.com

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis has emerged as a powerful tool for forming complex bonds under exceptionally mild conditions. acs.org This methodology has been successfully applied to the synthesis of polysubstituted pyrazoles through various pathways, including radical additions and cycloadditions. organic-chemistry.orgacs.org It opens up novel avenues for the functionalization of the pyrazole core that are often inaccessible through traditional thermal methods. acs.org For a scaffold like this compound, photoredox catalysis could be employed to introduce new substituents or forge challenging bonds, thereby expanding its chemical diversity. researchgate.net

| Synthetic Methodology | Key Advantages in Pyrazole Synthesis | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, faster optimization, integration of synthesis and purification. nih.govmdpi.comgalchimia.com | Efficient, large-scale, and safe production; rapid generation of derivatives for structure-activity relationship (SAR) studies. |

| Photoredox Catalysis | Mild reaction conditions, high efficiency, novel bond formation, use of visible light as a sustainable energy source. acs.orgorganic-chemistry.org | Late-stage functionalization of the pyrazole or benzoyl rings; synthesis of novel analogues with unique substitution patterns. |

Chemoinformatic and Machine Learning Approaches in Pyrazole Research

The integration of computational tools is revolutionizing drug discovery and materials science. Chemoinformatics and machine learning (ML) offer powerful platforms for predicting the properties of molecules, optimizing lead compounds, and designing novel structures with desired activities. eurasianjournals.comnih.gov

In pyrazole research, these approaches are being used to build Quantitative Structure-Activity Relationship (QSAR) models. jmpas.com These models establish a mathematical correlation between the structural features of pyrazole derivatives and their biological activities, enabling the prediction of potency for newly designed compounds. jmpas.comastrazeneca.com For this compound, chemoinformatic tools could be used to screen virtual libraries of related compounds to identify those with the highest probability of being active against a specific biological target. ML algorithms, such as neural networks, can analyze vast datasets to identify subtle patterns that govern a compound's efficacy, absorption, distribution, metabolism, and excretion (ADME) properties. astrazeneca.com This in silico analysis accelerates the research process, reduces costs, and focuses laboratory efforts on the most promising candidates. eurasianjournals.comnih.gov

Development of Novel Assays for In Vitro Biological Screening

The discovery of biologically active pyrazole derivatives is critically dependent on the availability of robust and relevant screening assays. nih.gov Research into pyrazoles has uncovered a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, necessitating a diverse suite of in vitro evaluation methods. nih.govmdpi.comnih.gov

For a compound like this compound, initial screening would likely involve cytotoxicity assays against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60). nih.gov Commonly used assays include the MTT and SRB assays, which measure cell viability and proliferation. nih.govnih.gov Beyond general cytotoxicity, the development of more specific, target-based assays is a key prospect. For instance, if computational models predict an interaction with a particular enzyme, such as a kinase or cyclooxygenase (COX), specific enzyme inhibition assays would be employed. mdpi.comnih.gov The future of screening lies in high-throughput and high-content screening methods, which allow for the rapid testing of thousands of compounds and provide detailed information on their effects on cellular morphology and signaling pathways.

| Assay Type | Purpose | Examples of Application in Pyrazole Research |

| Cell Viability/Cytotoxicity Assays | To determine the concentration at which a compound inhibits cancer cell growth. | Screening pyrazole derivatives against cancer cell lines like MCF-7 (breast), DU145 (prostate), and HeLa (cervical). nih.govnih.govnih.gov |

| Enzyme Inhibition Assays | To measure the direct inhibitory effect of a compound on a specific enzyme target. | Evaluating pyrazoles as inhibitors of COX-1/COX-2, kinases (e.g., VEGFR2, EGFR), etc. nih.govrsc.org |

| Antimicrobial Assays | To determine the minimum inhibitory concentration (MIC) against bacterial or fungal strains. | Testing pyrazole-chalcone derivatives against MRSA and E. coli. nih.gov |

Exploration of this compound as a Versatile Synthetic Intermediate

The chemical structure of this compound, featuring a reactive benzoyl group and a stable pyrazole core, makes it an excellent starting point for the synthesis of more complex molecules. chim.it The pyrazole ring itself is a privileged scaffold in medicinal chemistry, and the ability to use it as a building block is highly valuable. nih.govmdpi.com

The ketone of the benzoyl group is a versatile functional handle. It can undergo a wide range of chemical transformations, including:

Condensation reactions with hydrazines or other binucleophiles to form new heterocyclic rings fused to or substituted on the benzoyl moiety.

Reduction to a secondary alcohol, which can then be used in esterification or etherification reactions.

Conversion to an oxime or hydrazone , providing a linkage point for creating larger molecular architectures.

The aromatic rings of both the pyrazole and the benzoyl group can be subjected to electrophilic substitution reactions to introduce additional functional groups, further diversifying the molecular structure. This versatility allows this compound to serve as a key intermediate in the synthesis of novel compounds for evaluation as pharmaceuticals, agrochemicals, or functional materials. chim.itresearchgate.net

Prospects for the Design of Next-Generation Pyrazole-Based Research Probes

Research probes are essential tools for elucidating biological pathways and validating drug targets. The pyrazole scaffold is well-suited for the design of such probes due to its rigid structure and synthetic tractability. nih.gov this compound could serve as a foundational structure for creating sophisticated molecular probes.

For example, by modifying the benzoyl-phenyl ring, various reporter tags could be introduced:

Fluorescent Probes: A fluorophore could be attached to create a probe for tracking the localization of a target protein within living cells using fluorescence microscopy. researchgate.net

Biotinylated Probes: The addition of a biotin (B1667282) tag would allow for the isolation and identification of binding partners through affinity purification techniques.

Photoaffinity Labels: Incorporating a photoreactive group would enable the probe to form a covalent bond with its biological target upon UV irradiation, facilitating target identification.

The development of such probes based on the this compound structure could provide invaluable insights into cellular processes and accelerate the identification and validation of new therapeutic targets. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzoyl-1-ethyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine or substituted hydrazines under reflux conditions. Key steps include controlling stoichiometry, temperature (e.g., 80–100°C in ethanol), and acid/base catalysis (e.g., acetic acid or KOH). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pyrazole core before benzoylation. Post-synthetic modifications, such as ethyl group introduction, require alkylation agents (e.g., ethyl iodide) in DMF with NaH as a base .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., benzoyl and ethyl groups). IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm) and pyrazole ring vibrations.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Hydrogen bonding networks and π-π stacking are critical for understanding solid-state stability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in pyrazole derivatives?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols or ELISA. Cytotoxicity screening via MTT or resazurin assays in cell lines (e.g., HeLa or HEK293) identifies baseline toxicity. Dose-response curves (IC values) and competitive binding studies validate specificity .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for pyrazole derivatives be resolved?

- Methodological Answer :

- Computational : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to model vibrational spectra and compare with experimental IR/Raman data. Adjust solvent effects (PCM models) for NMR chemical shift alignment.

- Experimental Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm structural assignments. Discrepancies in tautomeric forms (e.g., N-substitution) require dynamic NMR studies at variable temperatures .

Q. What strategies are effective for determining the bioactive conformation of this compound in enzyme binding studies?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with SC-XRD data of ligand-enzyme co-crystals. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess conformational stability in aqueous or membrane environments. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps binding interfaces .

Q. How can reaction intermediates in multi-step syntheses be rigorously characterized to validate mechanistic pathways?

- Methodological Answer :

- Analytical Workflow : Monitor reactions via TLC and HPLC-MS for real-time intermediate detection.

- Isolation and Analysis : Use preparative HPLC to isolate intermediates, followed by -NMR and X-ray crystallography. Isotopic labeling (e.g., -ethyl groups) tracks substituent incorporation .

Q. What design principles are critical for structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Systematically vary substituents (e.g., electron-withdrawing groups on the benzoyl ring) to assess electronic effects on bioactivity. Use parallel synthesis (e.g., Ugi-azide reactions) to generate libraries. Correlate logP (HPLC-derived) with membrane permeability and IC trends. QSAR models (e.g., CoMFA) predict optimized scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.